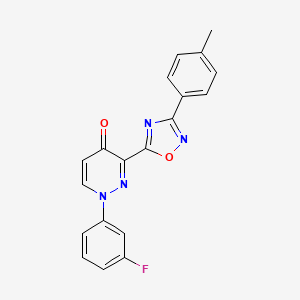

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one

Description

This compound features a pyridazinone core substituted at position 1 with a 3-fluorophenyl group and at position 3 with a 1,2,4-oxadiazole ring bearing a p-tolyl (4-methylphenyl) moiety. The pyridazinone scaffold is known for its pharmacological versatility, including antimicrobial, anticancer, and anti-inflammatory activities . The 1,2,4-oxadiazole ring enhances metabolic stability and bioavailability due to its resistance to enzymatic degradation .

Properties

IUPAC Name |

1-(3-fluorophenyl)-3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]pyridazin-4-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H13FN4O2/c1-12-5-7-13(8-6-12)18-21-19(26-23-18)17-16(25)9-10-24(22-17)15-4-2-3-14(20)11-15/h2-11H,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLNWCQPDABYOB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NOC(=N2)C3=NN(C=CC3=O)C4=CC(=CC=C4)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H13FN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

348.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the oxadiazole ring: This can be achieved by cyclization of appropriate hydrazides with carboxylic acids or their derivatives under dehydrating conditions.

Introduction of the pyridazinone moiety: This step might involve the reaction of the oxadiazole intermediate with a suitable pyridazine derivative under specific conditions, such as heating in the presence of a base or catalyst.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic route to improve yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one can undergo various chemical reactions, including:

Oxidation: The compound might be oxidized using reagents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions could involve agents like lithium aluminum hydride or sodium borohydride.

Substitution: Electrophilic or nucleophilic substitution reactions can occur, especially on the aromatic rings.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid and sulfuric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Medicinal Chemistry

The oxadiazole moiety is known for its biological activity, particularly as an antimicrobial and anti-inflammatory agent. Research has indicated that compounds containing oxadiazole derivatives can inhibit various enzymes involved in disease processes.

- Anticancer Activity : Studies have shown that oxadiazole derivatives can exhibit cytotoxic effects against cancer cell lines. For instance, a related compound demonstrated significant inhibition of tumor growth in vitro and in vivo models .

- Antimicrobial Properties : The presence of the oxadiazole ring has been linked to enhanced antibacterial and antifungal activities. Research indicates that similar compounds have shown effectiveness against resistant strains of bacteria .

Material Science

The unique electronic properties of oxadiazole derivatives make them suitable for applications in organic electronics.

- Organic Light Emitting Diodes (OLEDs) : Compounds with oxadiazole structures have been explored for their use in OLEDs due to their ability to act as electron transport materials . This application is particularly relevant in the development of high-efficiency display technologies.

Agrochemicals

Oxadiazoles are also investigated for their potential use as pesticides and herbicides due to their ability to interfere with plant growth regulators.

- Herbicidal Activity : Some studies suggest that derivatives similar to this compound can inhibit the growth of specific weeds without harming crops. This is crucial for developing selective herbicides that minimize environmental impact .

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry evaluated several oxadiazole derivatives, including those structurally related to the target compound. The study found that these compounds inhibited the proliferation of various cancer cell lines with IC50 values in the micromolar range. The mechanism was attributed to the induction of apoptosis via mitochondrial pathways .

Case Study 2: OLED Applications

Research conducted by a team at the Royal Society of Chemistry demonstrated that a derivative with a similar structure showed promising results as an electron transport layer in OLED devices. The compound exhibited high thermal stability and efficient charge transport properties, leading to enhanced device performance .

Mechanism of Action

The mechanism of action of 1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one would depend on its specific biological target. Generally, such compounds might interact with enzymes, receptors, or other proteins, modulating their activity and leading to therapeutic effects. The exact molecular targets and pathways involved would require detailed biochemical studies.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structure Modifications

2.1.1. Pyridazinone vs. Pyridinone

- Target Compound: Pyridazinone core.

- Analog: 1-(3-Bromobenzyl)-5-(3-(4-(Trifluoromethoxy)Phenyl)-1,2,4-Oxadiazol-5-yl)Pyridin-2(1H)-one () Pyridinone core (lacking one nitrogen atom compared to pyridazinone). Substituted with a bromobenzyl group and trifluoromethoxyphenyl-oxadiazole. The trifluoromethoxy group increases electron-withdrawing effects but may reduce solubility due to higher hydrophobicity .

2.1.2. Pyridazinone vs. Phthalazinone

- Analog: 4-(3-(Pyridin-2-yl)-1,2,4-Oxadiazol-5-yl)-2-(p-Tolyl)Phthalazin-1(2H)-one () Phthalazinone core (fused benzene ring) increases molecular weight (381.4 g/mol vs. ~364.35 g/mol for the target compound). Larger core may hinder blood-brain barrier penetration but enhance aromatic stacking interactions .

Substituent Variations

Oxadiazole Substituents

Heterocycle Replacement

- Analog: JK6 (3-[1-(3-Ethynylphenyl)-1H-Pyrazol-5-yl]-1-Phenylpyridazin-4(1H)-one, ) Pyrazole replaces oxadiazole.

Pharmacological and Physicochemical Properties

*clogP estimated using fragment-based methods.

Key Observations :

- The p-tolyl group in the target compound balances lipophilicity and metabolic stability better than fluorophenyl analogs.

- Pyridazinone cores generally exhibit higher polarity than pyridinones, improving aqueous solubility .

Biological Activity

1-(3-fluorophenyl)-3-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)pyridazin-4(1H)-one is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. The presence of both the pyridazine and oxadiazole moieties suggests a diverse range of pharmacological effects, particularly in anticancer and antimicrobial applications.

Chemical Structure

The compound can be described structurally as follows:

- Pyridazine Ring : A six-membered aromatic ring containing two adjacent nitrogen atoms.

- Oxadiazole Ring : A five-membered ring containing two nitrogen atoms and one oxygen atom.

- Fluorophenyl and Tolyl Substituents : These groups enhance the compound's lipophilicity and may influence its bioactivity.

Anticancer Properties

Research indicates that derivatives of 1,2,4-oxadiazoles exhibit significant anticancer activity. The mechanism often involves the inhibition of key enzymes involved in cancer cell proliferation, such as thymidylate synthase and histone deacetylases (HDAC) .

A study highlighted the anticancer potential of similar oxadiazole derivatives, showing that they can inhibit telomerase activity, which is crucial for the immortality of cancer cells. The binding affinity of these compounds to cancer targets was assessed through molecular docking studies, revealing promising results .

Antimicrobial Activity

Compounds containing the oxadiazole core have been extensively studied for their antimicrobial properties. They have demonstrated efficacy against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, derivatives have shown strong inhibitory effects against Staphylococcus aureus and Escherichia coli .

The mechanism of action typically involves disruption of bacterial cell wall synthesis or interference with metabolic pathways essential for bacterial survival. Molecular docking studies further support these findings by demonstrating favorable interactions between these compounds and bacterial proteins .

Case Studies

- Anticancer Activity : A series of 1,3,4-oxadiazole derivatives were synthesized and evaluated for their cytotoxic effects on human cancer cell lines. The most potent compounds exhibited IC50 values in the low micromolar range, indicating significant potential for further development as anticancer agents .

- Antimicrobial Screening : A study focused on a library of 1,2,4-oxadiazole derivatives assessed their antibacterial activity against Mycobacterium bovis BCG. Compounds were evaluated for their ability to inhibit growth in both active and dormant states, with several candidates showing promising results .

Data Tables

Q & A

Q. Optimization Strategies :

- Varying solvents (DMF, THF) to improve solubility.

- Catalysts like Pd(PPh₃)₄ for Suzuki-Miyaura coupling .

- Temperature control to minimize side reactions (e.g., 60–80°C for cyclization steps) .

Which spectroscopic and chromatographic methods are most reliable for structural confirmation?

Basic Research Question

Key Techniques :

- ¹H/¹³C NMR : Assign aromatic protons (δ 7.1–8.5 ppm) and oxadiazole carbons (δ 160–165 ppm) .

- IR Spectroscopy : Detect C=N (1650 cm⁻¹) and C-F (1200 cm⁻¹) stretches .

- HPLC-MS : Confirm purity (>95%) and molecular ion peaks .

- X-ray Crystallography : Resolve crystal packing and bond angles (e.g., using SHELXL for refinement) .

Q. Solutions :

- Use SHELXL for twin refinement (TWIN/BASF commands) .

- Apply restraints to disordered moieties (e.g., DFIX for bond lengths) .

How do structural modifications to the oxadiazole ring impact antifungal activity?

Advanced Research Question

SAR Insights :

- Electron-Withdrawing Groups (e.g., -F): Enhance membrane penetration via increased lipophilicity (logP > 3) .

- Bulkier Substituents (e.g., p-tolyl vs. phenyl): Improve target affinity by filling hydrophobic pockets .

Q. Experimental Design :

- Synthesize analogs with varying substituents.

- Test against Candida albicans (MIC assay) and compare with computational predictions .

How should researchers address discrepancies between computational predictions and experimental bioactivity?

Advanced Research Question

Resolution Strategies :

Assay Validation : Ensure assay conditions (pH, temperature) match physiological environments .

Metabolic Stability : Check for rapid degradation via HPLC-MS (e.g., hepatic microsome assays) .

Multi-Software Docking : Cross-validate results with GOLD or MOE to rule out software bias .

Example : A compound predicted to inhibit ALK showed no activity due to poor solubility; formulation with cyclodextrins resolved this .

What are the key considerations for designing in vivo studies with this compound?

Advanced Research Question

Methodology :

- Dosage : Calculate based on in vitro IC₅₀ (e.g., 10 mg/kg for murine models).

- Pharmacokinetics : Monitor plasma half-life using LC-MS/MS .

- Toxicity : Assess liver enzymes (ALT/AST) and histopathology .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.